molecular formula C21H14O6S B2827932 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 308299-58-3

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2827932
CAS RN: 308299-58-3
M. Wt: 394.4
InChI Key: NLTINAPNEBXCHE-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in the field of scientific research.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Design and Synthesis Approaches : A study presented an efficient method to synthesize chromen-4-ones with a fused thiophene ring, using the Suzuki–Miyaura reaction and subsequent cyclization. This methodology might be applicable for derivatives like the specified compound, showcasing the synthetic versatility of thiophene and chromene moieties (Iaroshenko et al., 2012).

Electrochemical Synthesis : Research on the electrochemical synthesis of polythiophenes indicates the potential for fabricating polymeric films from thiophene derivatives, which could lead to novel materials with specific electronic properties. This process highlights the significance of electron-donor groups in the polymerization and conductivity of thiophene-based compounds (Dian et al., 1986).

Materials Science and Applications

Electrochromic Properties : A study on the electrochemical and spectroelectrochemical properties of polythiophene derivatives bearing chromophore groups like azobenzene, coumarine, and fluorescein demonstrated the impact of these groups on the electrochromic behavior of the resulting polymers. Such findings suggest that derivatives of the specified compound could be tailored for use in electrochromic devices, depending on the substitution pattern and the presence of chromophore groups (Yigit et al., 2014).

Photophysical Properties

Optical and Photochemical Studies : Research focusing on the photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives revealed that such compounds exhibit significant photophysical properties, including photochromism. This suggests potential applications in the development of photoresponsive materials, where controlled light-induced changes in chemical structure result in observable optical property changes (Ulyankin et al., 2021).

properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6S/c1-24-13-4-6-14(7-5-13)26-18-12-25-17-11-15(8-9-16(17)20(18)22)27-21(23)19-3-2-10-28-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTINAPNEBXCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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